molecular formula C62H102Br2N2O2S2 B8099846 3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-decyltetradecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-decyltetradecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

Cat. No.: B8099846
M. Wt: 1131.4 g/mol
InChI Key: FYIOMGMQCNUOFL-UHFFFAOYSA-N
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Description

Core Diketopyrrolopyrrole (DPP) Skeleton Analysis

The DPP core consists of a bicyclic lactam structure with two fused pyrrolidone rings, creating a rigid, planar π-conjugated system. This configuration enables strong electron-deficient characteristics, making it an ideal acceptor unit in donor–acceptor copolymers. Density functional theory (DFT) calculations reveal that the lactam rings contribute to a low-lying LUMO energy level ($$E{\text{LUMO}} = -3.36\ \text{eV}$$), facilitating electron injection in organic field-effect transistors (OFETs). The molecular formula $$C{62}H{102}Br2N2O2S_2$$ confirms the presence of two bromothiophene units and two 2-decyltetradecyl side chains.

The planarity of the DPP core is critical for intermolecular π-π stacking, which enhances charge carrier mobility. Simulations show a dihedral angle of $$0.1^\circ$$ between the DPP unit and adjacent thiophenes, minimizing torsional strain and maximizing conjugation. This near-perfect coplanarity is maintained by intramolecular non-covalent interactions, such as sulfur–hydrogen ($$S\cdots H$$, 2.9 Å) and oxygen–hydrogen ($$O\cdots H$$, 2.1 Å) contacts.

Substituent Configuration: Bromothiophene Functionalization

The 5-bromothiophene groups at the 3- and 6-positions of the DPP core serve dual roles:

  • Electronic Modification : Bromine’s electron-withdrawing effect lowers the HOMO energy level ($$E_{\text{HOMO}} = -5.06\ \text{eV}$$), reducing the bandgap to $$2.00\ \text{eV}$$. This enhances ambipolar charge transport, as evidenced by hole and electron mobilities exceeding $$2\ \text{cm}^2\ \text{V}^{-1}\ \text{s}^{-1}$$ in OFETs.
  • Synthetic Versatility : The bromine atoms act as reactive sites for cross-coupling reactions, enabling polymerization with stannylated comonomers like thieno[3,2-b]thiophene. For example, Stille polycondensation with 2,5-bis(trimethylstannyl)thieno[3,2-b]thiophene yields high-molecular-weight copolymers ($$M_n > 100\ \text{kDa}$$).

UV-Vis spectroscopy of the monomer shows a dual absorption band with a peak at $$819\ \text{nm}$$, attributed to the charge-transfer transition between the DPP core and bromothiophene units.

Alkyl Chain Engineering: Role of 2-Decyltetradecyl Groups

The 2-decyltetradecyl side chains ($$C{24}H{49}$$) are branched alkyl groups designed to balance solubility and solid-state order. Key features include:

  • Solubility Enhancement : The bulky chains disrupt crystallinity, enabling solution processing in nonpolar solvents like chloroform and toluene.
  • Molecular Packing : Despite their bulk, the alkyl chains adopt an interdigitated arrangement in thin films, as confirmed by grazing-incidence X-ray diffraction (GIXD). The lamellar spacing of $$28.6\ \text{Å}$$ corresponds to the side-chain length.
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above $$300^\circ\text{C}$$, making the compound suitable for high-temperature device fabrication.

Comparative studies with linear alkyl analogs reveal that branching reduces paracrystalline disorder, improving charge carrier mobility by $$30\%$$.

Crystallographic Studies and Molecular Packing Behavior

Single-crystal X-ray diffraction of a related DPP derivative (lacking bromine) reveals a herringbone packing motif with a π-π stacking distance of $$3.4\ \text{Å}$$. Although crystallographic data for the title compound remain unpublished, DFT-optimized structures predict similar packing, with bromine atoms participating in halogen bonding ($$Br\cdots O$$, $$3.22\ \text{Å}$$) to adjacent carbonyl groups.

In thin films, edge-on molecular orientation dominates, as evidenced by a (100) diffraction peak at $$4.2^\circ$$ (2θ). This orientation favors vertical charge transport in OFETs, achieving hole mobilities of $$1.2\ \text{cm}^2\ \text{V}^{-1}\ \text{s}^{-1}$$.

Properties

IUPAC Name

1,4-bis(5-bromothiophen-2-yl)-2,5-bis(2-decyltetradecyl)pyrrolo[3,4-c]pyrrole-3,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H102Br2N2O2S2/c1-5-9-13-17-21-25-27-31-35-39-43-51(41-37-33-29-23-19-15-11-7-3)49-65-59(53-45-47-55(63)69-53)57-58(61(65)67)60(54-46-48-56(64)70-54)66(62(57)68)50-52(42-38-34-30-24-20-16-12-8-4)44-40-36-32-28-26-22-18-14-10-6-2/h45-48,51-52H,5-44,49-50H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIOMGMQCNUOFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(CCCCCCCCCC)CN1C(=C2C(=C(N(C2=O)CC(CCCCCCCCCC)CCCCCCCCCCCC)C3=CC=C(S3)Br)C1=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H102Br2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1131.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-decyltetradecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione is a diketopyrrolopyrrole (DPP) derivative known for its potential applications in organic electronics and photovoltaics. This compound exhibits significant biological activity, particularly in the context of its interactions with cellular systems and materials science.

Chemical Structure:

  • IUPAC Name: 3,6-bis(5-bromo-2-thienyl)-2,5-bis(2-decyltetradecyl)-pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
  • Molecular Formula: C54H86Br2N2O2S2
  • Molecular Weight: 1019.21 g/mol

Physical Properties:

  • Appearance: Dark purple solid
  • Melting Point: 95 °C - 97 °C
  • Purity: >98% .

Antioxidant Properties

Research indicates that DPP derivatives possess antioxidant properties due to their ability to scavenge free radicals. The presence of brominated thiophene units enhances these properties by stabilizing the radical intermediates formed during oxidation processes .

Photophysical Properties

The compound demonstrates strong light absorption in the visible spectrum and exhibits efficient charge transport properties. This makes it suitable for applications in organic photovoltaics where light absorption and charge separation are critical .

Cellular Interactions

Studies have shown that DPP-based compounds can interact with cellular membranes and influence cellular processes. For instance:

  • Cell Viability: In vitro studies indicate that varying concentrations of the compound affect cell viability in different cell lines. IC50 values suggest a dose-dependent response .
  • Apoptosis Induction: The compound has been linked to the induction of apoptosis in cancer cell lines through the activation of caspase pathways .

Study 1: Anticancer Activity

A study investigated the anticancer effects of 3,6-bis(5-bromothiophen-2-yl)-2,5-bis(2-decyltetradecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell proliferation at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in the percentage of cells undergoing apoptosis compared to control groups .

Study 2: Photovoltaic Efficiency

In a separate investigation focusing on organic solar cells incorporating this compound as an electron acceptor, devices exhibited power conversion efficiencies exceeding 7%. The study highlighted the importance of molecular packing and energy level alignment between donor and acceptor materials to optimize device performance .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
AntioxidantEffective free radical scavenging
Anticancer ActivityInduces apoptosis in MCF-7 cells
Photovoltaic EfficiencyPCE > 7% in organic solar cells
Cellular InteractionsAlters cell viability; dose-dependent effects

Scientific Research Applications

Organic Electronics

Organic Field-Effect Transistors (OFETs)
DPP derivatives are extensively utilized in the fabrication of organic field-effect transistors (OFETs). The compound's planar conjugated structure facilitates strong π–π interactions, enhancing charge transport properties. Studies indicate that DPP-based polymers exhibit high mobility and stability, making them suitable for use in OFETs .

Organic Photodetectors
The unique electronic properties of DPP allow it to be used in organic photodetectors. Its ability to absorb light efficiently and convert it into electrical signals makes it an attractive material for developing sensitive photodetectors .

Photovoltaics

Organic Solar Cells
DPP is a key component in the development of organic solar cells. The compound's strong electron-accepting capabilities and tunable energy levels enable the optimization of light absorption and charge separation processes. Research has shown that incorporating DPP into photovoltaic devices can significantly enhance their efficiency .

Case Study: Efficiency Improvement
In a study by Kang et al., the introduction of DPP into a polymer blend for solar cells resulted in a notable increase in power conversion efficiency compared to devices without DPP . This demonstrates the compound's critical role in advancing solar cell technology.

Advanced Material Synthesis

Building Block for Polymers
DPP serves as an important building block for synthesizing various conjugated polymers. Its incorporation into polymer chains improves solubility and processability, which are crucial for applications in thin-film devices .

Self-Assembly Properties
The long alkyl chains attached to the DPP structure enhance its self-assembly properties, allowing for better crystallization and organization within thin films. This characteristic is vital for achieving optimal performance in electronic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Their Impacts

DPP derivatives differ in substituents, alkyl chains, and functional groups, which critically influence their electronic and processing properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of DPP-Based Compounds
Compound Name / CAS Number Alkyl Chains Substituents Molecular Weight (g/mol) Key Properties References
3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-decyltetradecyl)-DPP
CAS 1260685-63-9
2-Decyltetradecyl 5-Bromothiophen-2-yl 1019.2 High solubility, OFET hole mobility: 1.5 cm²/Vs
3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-octyldodecyl)-DPP
CAS 1260685-63-9
2-Octyldodecyl (C8/C12) 5-Bromothiophen-2-yl 1019.2 Similar to above but with shorter alkyl chains; slightly reduced crystallinity
Bi-DPP (6,6′-(1,4-Phenylene)bis(3-(5-bromo-thiophen-2-yl)-DPP)) 2-Ethylhexyl Phenylene linker + 5-Bromo-thiophene N/A Enhanced π-π stacking due to rigid phenylene spacer; lower solubility
3,6-Bis(5-bromo-2-furanyl)-2,5-dihexadecyl-DPP
CAS 1356822-45-1
Hexadecyl 5-Bromo-2-furanyl 874.87 Reduced electron affinity (vs. thiophene); furan’s lower polarizability
2,5-Bis(2-hexyldecyl)-3,6-bis(5-boronate-DPP)
CAS 1412448-63-5
2-Hexyldecyl Boronate ester groups N/A Suzuki coupling monomer; tailored for electron-deficient polymers

Key Research Findings

Alkyl Chain Effects :

  • Longer, branched chains (e.g., 2-decyltetradecyl) improve solubility and thin-film morphology compared to linear or shorter chains (e.g., 2-ethylhexyl in Bi-DPP) .
  • 2-Octyldodecyl (C8/C12) vs. 2-decyltetradecyl (C10/C14): The latter’s longer branches enhance aggregation in OFETs but may reduce charge transport if overly bulky .

Heterocycle Substitutions: Thiophene vs. Furan: Thiophene-based DPPs (e.g., CAS 1260685-63-9) exhibit higher charge mobility due to sulfur’s polarizability and stronger π-conjugation versus furan’s oxygen . Selenophene Analogues: Copolymers with selenophene (e.g., PDPP-alt-DTBSe) show enhanced hole mobility (1.5 cm²/Vs) due to selenium’s larger atomic size .

Functional Group Roles :

  • Bromine : Enables Stille coupling (e.g., PDPP4T synthesis with Mn = 79 kDa, Mw = 144 kDa) .
  • Boronate Esters : Facilitate Suzuki polymerization for controlled molecular weight distributions (e.g., CAS 1412448-63-5) .

Performance Metrics in Organic Electronics

Compound OFET Hole Mobility (cm²/Vs) Solar Cell PCE (%) Key Applications References
PDPP4T (from CAS 1260685-63-9) 1.5 N/A High-mobility transistors
Bi-DPP 0.8–1.2 4–6 Bulk heterojunction solar cells
PDPP-alt-DTBSe (selenophene copolymer) 1.5 7–8 OFETs and photovoltaics

Preparation Methods

Synthesis of the DPP Core

The DPP core, 3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione, is synthesized via a condensation reaction between thiophene-2-carbonitrile and diethyl succinate in the presence of a strong base (e.g., sodium hydride or potassium tert-butoxide). This step forms the planar, conjugated bicyclic structure essential for charge transport in organic semiconductors.

Reaction Conditions:

  • Solvent: Dry toluene or tetrahydrofuran (THF)

  • Temperature: 80–100°C under nitrogen atmosphere

  • Duration: 12–24 hours

  • Yield: 60–75%

The introduction of 2-decyltetradecyl chains to the DPP core enhances solubility and facilitates thin-film processing. This step involves nucleophilic substitution at the pyrrolopyrrole nitrogen atoms using a branched alkyl bromide.

Procedure and Optimization

  • Reagents:

    • DPP core (1 equiv)

    • 11-(Bromomethyl)tricosane (2.5 equiv)

    • Potassium carbonate (3 equiv)

    • Solvent: Dimethylformamide (DMF) or dimethylacetamide (DMAc)

  • Reaction Setup:

    • The mixture is heated to 80–90°C under nitrogen for 48–72 hours.

    • Alkylation occurs at both nitrogen sites, yielding 2,5-bis(2-decyltetradecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione.

  • Purification:

    • Crude product is precipitated in methanol, filtered, and purified via silica gel chromatography (eluent: chloroform/hexane).

    • Yield: 30–40% due to steric hindrance from bulky alkyl groups.

Key Challenge:
The branched alkyl chains (2-decyltetradecyl) introduce significant steric bulk, necessitating prolonged reaction times and excess alkylating agent to achieve complete substitution.

Bromination of Thiophene Moieties

Bromination at the 5-position of the thiophene rings is achieved using N-bromosuccinimide (NBS), enabling further functionalization via Suzuki or Stille cross-coupling.

Regioselective Bromination

  • Reagents:

    • Alkylated DPP (1 equiv)

    • NBS (2.2 equiv)

    • Solvent: Chloroform or dichloromethane

  • Reaction Setup:

    • NBS is added in portions at 0°C to minimize di-bromination.

    • The reaction proceeds at room temperature for 4–6 hours under dark conditions to prevent radical side reactions.

  • Purification:

    • The mixture is quenched with water, extracted with chloroform, and dried over MgSO4.

    • Final purification via column chromatography (chloroform) yields a dark purple solid.

Analytical Validation:

  • 1H NMR (CDCl3): δ 8.86 (d, 2H, thiophene-H), 7.61 (d, 2H, thiophene-H), 4.02 (d, 4H, N-CH2), 0.87 (t, 12H, terminal CH3).

  • 13C NMR (CDCl3): 161.77 (C=O), 140.44 (C-Br), 107.96 (pyrrolopyrrole-C).

Yield: 60–70%.

Critical Factors in Reaction Optimization

Solvent and Temperature Effects

  • Alkylation: Polar aprotic solvents (DMF/DMAc) enhance reaction efficiency by stabilizing the transition state.

  • Bromination: Chloroform’s low polarity suppresses undesired dibromination, while low temperatures (0°C) ensure mono-substitution.

Alkyl Chain Impact

Branched alkyl groups (2-decyltetradecyl) improve solubility but reduce crystallinity. A balance is achieved by optimizing chain length and branching.

Spectroscopic and Chromatographic Data

Parameter Alkylated DPP Brominated Product
Molecular Weight 933.1 g/mol1019.2 g/mol
1H NMR (δ) 8.29 (d, thiophene-H)8.86 (d, thiophene-H)
13C NMR (δ) 160.92 (C=O)161.77 (C=O)
HPLC Purity >98%>98%
Melting Point 95–97°C102–104°C

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Direct Alkylation High functionalization efficiencyLow yield due to steric hindrance
Stepwise Bromination Excellent regioselectivityRequires strict temperature control
One-Pot Synthesis Reduced purification stepsLimited scalability for bulky substituents

Industrial and Research Applications

The brominated DPP derivative serves as a monomer for p-type semiconductors in organic field-effect transistors (OFETs) and solar cells. Its hole mobility exceeds 1.5 cm²/V·s in polymerized forms (e.g., PDPP4T) .

Q & A

Advanced Research Question

  • UV-Vis Spectroscopy : Measure λₘₐₓ (e.g., 500–600 nm for DPP derivatives) and calculate optical bandgap (Eg) via Tauc plot .
  • Cyclic Voltammetry (CV) : Determine HOMO/LUMO levels using ferrocene as a reference. For example, HOMO = -5.2 eV, LUMO = -3.8 eV for similar DPP-thiophene systems .
  • Photoluminescence (PL) : Assess exciton diffusion length and recombination kinetics .

How to design experiments comparing thermal stability across DPP derivatives?

Advanced Research Question

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td, typically >300°C for DPPs).
  • Differential Scanning Calorimetry (DSC) : Identify glass transition (Tg) and melting points (Tm) to correlate with alkyl chain flexibility .
  • Accelerated Aging Tests : Expose thin films to 85°C/85% humidity and monitor degradation via UV-Vis or FET performance .

What solvents optimize processing for device fabrication?

Basic Research Question
Optimal solvents balance solubility and boiling point:

  • High Solubility : Chlorobenzene, o-dichlorobenzene (20–30 mg/mL).
  • Film Quality : Add 1% v/v 1-chloronaphthalene to enhance crystallinity during spin-coating .
    Avoid low-boiling solvents (e.g., THF) to prevent rapid drying and uneven morphology .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-decyltetradecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Reactant of Route 2
Reactant of Route 2
3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-decyltetradecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione

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